1-Fmoc-4-carboxymethylene-piperidine in Advanced Peptidomimetics: A Technical Guide
1-Fmoc-4-carboxymethylene-piperidine in Advanced Peptidomimetics: A Technical Guide
Executive Summary
In the landscape of modern drug discovery and peptide engineering, overcoming the inherent limitations of natural peptides—namely, poor metabolic stability and high conformational flexibility—requires the strategic integration of unnatural building blocks. 1-Fmoc-4-carboxymethylene-piperidine (CAS 885274-82-8)[1], formally known as 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid[2], is a premier conformationally constrained amino acid derivative.
This technical whitepaper provides an in-depth analysis of its structural rationale, its applications in advanced research, and the field-proven protocols required to successfully incorporate it into complex molecular scaffolds.
Structural and Mechanistic Rationale (The "Why")
As an Application Scientist, I approach molecular building blocks by analyzing how their physical geometry dictates chemical behavior. 1-Fmoc-4-carboxymethylene-piperidine is engineered with three distinct functional features:
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Conformational Restriction via the Piperidine Ring: Natural amino acids possess highly rotatable ϕ and ψ backbone angles, leading to a massive entropic penalty upon target binding. The rigid piperidine ring locks the backbone into a predefined spatial vector. When incorporated into a peptide chain, it acts as a structural nucleator, forcing the sequence into specific secondary structures (such as β -turns) that enhance binding affinity to targets like G-Protein Coupled Receptors (GPCRs) and integrins.
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The Exocyclic Double Bond (=CH-COOH): This is not merely a linker; it is a reactive handle. Prior to coupling, it projects the carboxylic acid at a fixed, rigid angle. Once coupled to the next amino acid, it forms an α,β -unsaturated amide. This conjugated system is a highly receptive Michael acceptor, allowing for orthogonal, late-stage bioconjugation[3].
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Metabolic Shielding: Proteolytic enzymes (both exopeptidases and endopeptidases) recognize standard peptide bonds within flexible, linear backbones. The bulky, unnatural cyclic nature of this molecule sterically occludes protease active sites, drastically extending the in vivo and in vitro half-life of the resulting peptidomimetic.
Core Research Applications
Core research applications of 1-Fmoc-4-CMP leveraging its structural rigidity and reactivity.
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High-Affinity Peptidomimetics: Used to replace natural amino acids in binding motifs to lock the bioactive conformation, thereby increasing target selectivity and potency.
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Targeted Protein Degradation (PROTACs): The efficacy of a PROTAC relies heavily on the spatial distance and orientation between the E3 ligase ligand and the target protein ligand. The rigid piperidine-acetic acid motif serves as an inflexible linker, preventing the "collapse" of the molecule in aqueous solution.
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Orthogonal Stapling & Functionalization: The exocyclic double bond can be utilized post-synthesis to attach fluorophores, pharmacokinetic modifiers (like PEG), or to create macrocyclic "stapled" peptides via cycloadditions or Michael additions.
Experimental Workflows & Protocols (Self-Validating Systems)
Incorporating 1-Fmoc-4-carboxymethylene-piperidine into a peptide sequence requires deviating from standard Solid-Phase Peptide Synthesis (SPPS) protocols[4]. Causality is key here: When you deprotect the Fmoc group of this molecule, you expose a secondary amine embedded within a sterically hindered piperidine ring.
Standard carbodiimide coupling (e.g., DIC/Oxyma) will frequently fail to acylate this nitrogen, leading to deletion sequences. You must utilize the neighboring-group effect provided by highly reactive uronium/aminium salts like HATU[5]. Furthermore, the standard Kaiser (ninhydrin) test will yield a false negative because it only reliably detects primary amines. You must implement the Chloranil test to validate successful deprotection and coupling[6].
Protocol 1: Fmoc-SPPS Incorporation and Elongation
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Coupling 1-Fmoc-4-CMP to the Resin:
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Swell the free N-terminal peptidyl-resin in DMF.
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Prepare a solution of 1-Fmoc-4-carboxymethylene-piperidine (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) to activate the carboxylic acid.
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Add the cocktail to the resin and agitate for 60 minutes at room temperature. Wash thoroughly with DMF (5x).
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Fmoc Deprotection:
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Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to unmask the secondary piperidine amine. Wash with DMF (5x) and DCM (3x).
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Self-Validation (The Chloranil Test):
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Do not use the Kaiser test. Transfer a few resin beads to a glass test tube.
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Add 1 drop of Reagent A (2% acetaldehyde in DMF) and 1 drop of Reagent B (2% p-chloranil in DMF)[5].
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Let stand for 5 minutes. A dark blue/green color on the beads confirms the presence of the free secondary amine[6]. A colorless bead indicates incomplete Fmoc removal.
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Coupling the Next Amino Acid:
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To acylate the hindered secondary amine, use the next Fmoc-amino acid (3.0 eq) activated with HATU (2.9 eq) and DIPEA (6.0 eq)[5].
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Critical Adjustment: Extend the coupling time to 120 minutes. Repeat the Chloranil test; a successful coupling will result in colorless beads (absence of free secondary amines).
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Workflow for SPPS incorporation of 1-Fmoc-4-CMP and secondary amine validation.
Protocol 2: Late-Stage Thiol-Michael Addition (On-Resin)
To utilize the exocyclic double bond for bioconjugation:
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Ensure the N-terminus of the completed peptide is protected (e.g., acetylated) to prevent unwanted nucleophilic attack.
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Swell the resin in a 1:1 mixture of DMF and DCM.
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Add 5.0 eq of the desired thiol (e.g., a cysteine-containing tag or thiol-fluorophore) and 0.5 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a basic catalyst.
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Agitate at room temperature for 4–6 hours. The thiol will undergo a stereoselective conjugate addition across the α,β -unsaturated bond[3].
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Wash the resin and cleave the modified peptide using a standard TFA/TIS/Water cocktail.
Quantitative Data Summaries
The following table summarizes the distinct physicochemical and operational differences between a standard natural amino acid and the 1-Fmoc-4-carboxymethylene-piperidine building block.
| Parameter | Natural Amino Acid (e.g., Leucine) | 1-Fmoc-4-CMP Incorporated Residue |
| Backbone Flexibility ( ϕ,ψ ) | High (Freely rotatable bonds) | Highly Restricted (Locked by Piperidine ring) |
| Metabolic Half-Life (in vitro serum) | Minutes to Hours (Protease susceptible) | >24 Hours (Protease resistant) |
| Coupling Efficiency (Standard DIC/Oxyma) | >99% (Primary amine acylation) | <70% (Secondary amine, requires HATU) |
| Post-Synthetic Reactivity | None (Inert aliphatic backbone) | High (Exocyclic C=C acts as Michael acceptor) |
| Amine Detection (Post-Deprotection) | Kaiser Test (Turns Blue) | Chloranil Test (Turns Blue/Green) |
References
- Alfa Chemistry - CAS 885274-82-8 1-Fmoc-4-carboxymethylene-piperidine URL
- Molport - 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)
- ACS Publications - Color Test for Selective Detection of Secondary Amines on Resin and in Solution URL
- AAPPTec - Monitoring of Peptide Coupling and Capping; Coupling Tests URL
- MDPI - Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors URL
- Benchchem - A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis URL
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid | 885274-82-8 | Buy Now [molport.com]
- 3. Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
